

physical and chemical properties of N-(3-iodopyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(3-iodopyridin-2-yl)pivalamide**

Cat. No.: **B046723**

[Get Quote](#)

In-Depth Technical Guide: N-(3-iodopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodopyridin-2-yl)pivalamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The presence of an iodine atom on the pyridine ring and the pivalamide group suggests its potential as a scaffold for developing novel therapeutic agents. Halogenated pyridines are known to be key intermediates in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and a discussion of the potential biological significance of this compound.

Core Physical and Chemical Properties

Quantitative data for many physical properties of **N-(3-iodopyridin-2-yl)pivalamide** are not readily available in published literature. The following tables summarize the known identifiers and predicted properties.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide
CAS Number	113975-31-8
Molecular Formula	C ₁₀ H ₁₃ IN ₂ O
Molecular Weight	304.13 g/mol
Canonical SMILES	CC(C)(C)C(=O)NC1=C(I)C=CC=N1
InChI Key	WHHVZQZQGUTYJM-UHFFFAOYSA-N

Table 2: Predicted and Known Physical Properties

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
Purity	≥95% to ≥98%	Commercial Suppliers[1]
Appearance	Data not available	-
Storage	Sealed refrigeration or ambient temperature	Commercial Suppliers

Chemical Properties and Reactivity

N-(3-iodopyridin-2-yl)pivalamide possesses a stable amide bond and a reactive carbon-iodine bond on the pyridine ring. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block in synthetic chemistry. The pivaloyl group provides steric hindrance, which can influence the molecule's conformation and interaction with biological targets.

Synthesis

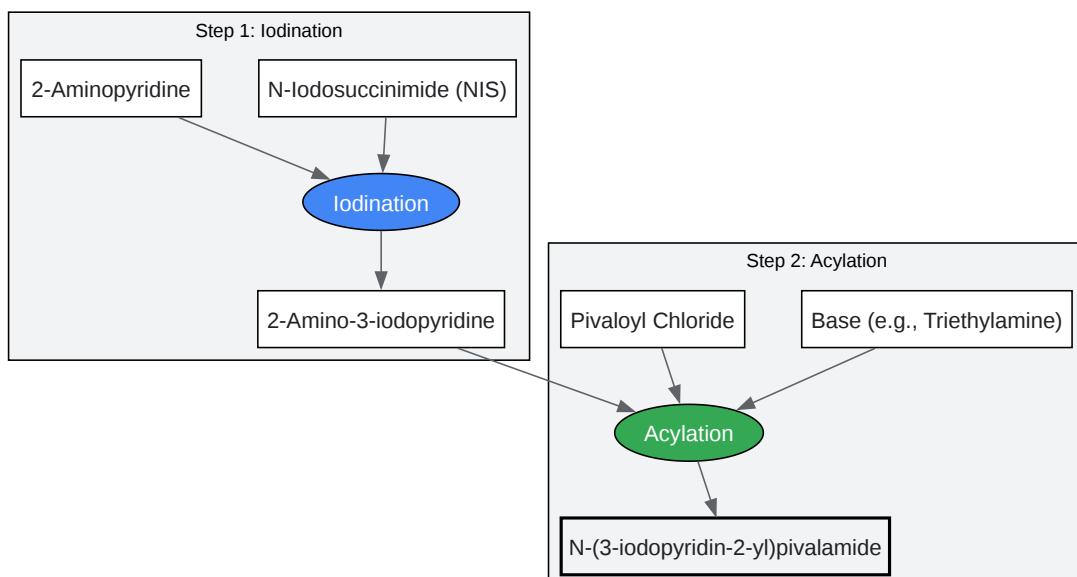
A specific, detailed experimental protocol for the synthesis of **N-(3-iodopyridin-2-yl)pivalamide** is not explicitly documented in readily available literature. However, a plausible and logical two-step synthetic route can be inferred from established chemical reactions: the iodination of 2-aminopyridine followed by acylation with pivaloyl chloride.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)

The precursor, 2-amino-3-iodopyridine, can be synthesized from 2-aminopyridine. Several methods for the iodination of aminopyridines have been reported. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent.

- Materials: 2-aminopyridine, N-iodosuccinimide (NIS), suitable solvent (e.g., acetonitrile or dichloromethane).
- Procedure:
 - Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add a solution of N-iodosuccinimide in the same solvent to the cooled solution of 2-aminopyridine with constant stirring.
 - Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
 - Upon completion, quench the reaction with a solution of sodium thiosulfate.
 - Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography to obtain 2-amino-3-iodopyridine.


Step 2: Acylation of 2-Amino-3-iodopyridine

The final product, **N-(3-iodopyridin-2-yl)pivalamide**, can be obtained by the acylation of 2-amino-3-iodopyridine with pivaloyl chloride in the presence of a base.

- Materials: 2-amino-3-iodopyridine, pivaloyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Procedure:
 - Dissolve 2-amino-3-iodopyridine and the base in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the mixture in an ice bath.
 - Add pivaloyl chloride dropwise to the cooled solution with vigorous stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent.
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure and purify the resulting crude product by recrystallization or column chromatography to yield **N-(3-iodopyridin-2-yl)pivalamide**.

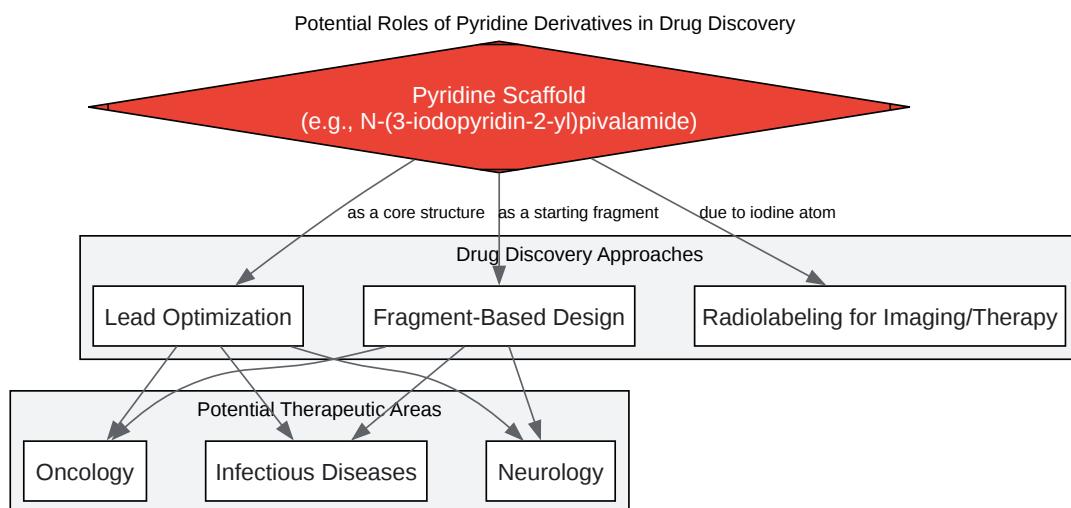
Visualization of the Proposed Synthesis Workflow

Proposed Synthesis of N-(3-iodopyridin-2-yl)pivalamide

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **N-(3-iodopyridin-2-yl)pivalamide**.

Biological Activity and Potential Applications


There is currently no specific information in the public domain regarding the biological activity or signaling pathway involvement of **N-(3-iodopyridin-2-yl)pivalamide**. However, the broader class of pyridine derivatives is well-established for its diverse pharmacological activities.

Pyridine-containing compounds have been investigated for applications in various therapeutic areas, including oncology, infectious diseases, and neurology.

The presence of the iodine atom could be leveraged for the development of radiolabeled analogs for use in molecular imaging (e.g., PET or SPECT) or targeted radiotherapy.

Furthermore, as an intermediate, this compound can be used to generate libraries of more complex molecules for high-throughput screening in drug discovery campaigns.

Visualization of the Potential Role in Drug Discovery

[Click to download full resolution via product page](#)

Caption: General roles of pyridine scaffolds in drug discovery.

Safety Information

Based on available supplier safety data sheets, **N-(3-iodopyridin-2-yl)pivalamide** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended when handling this compound.

Conclusion

N-(3-iodopyridin-2-yl)pivalamide is a chemical compound with potential as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. While there is a lack of comprehensive data on its physical properties and specific biological activities, its chemical structure suggests opportunities for further investigation. The proposed synthetic route provides a practical approach for its preparation, enabling future studies to elucidate its properties and potential applications. As with any chemical substance, appropriate safety measures should be followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of N-(3-iodopyridin-2-yl)pivalamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b046723#physical-and-chemical-properties-of-n-3-iodopyridin-2-yl-pivalamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com